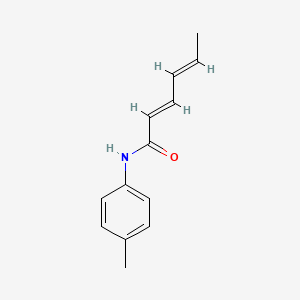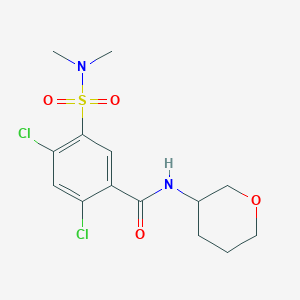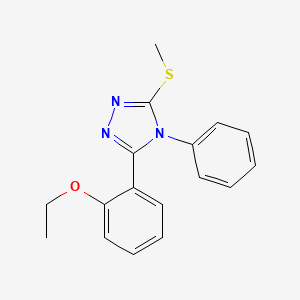![molecular formula C27H21NO5S B11478494 3-Methyl-4-[(phenylcarbonyl)(phenylsulfonyl)amino]phenyl benzoate](/img/structure/B11478494.png)
3-Methyl-4-[(phenylcarbonyl)(phenylsulfonyl)amino]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[N-(BENZENESULFONYL)BENZAMIDO]-3-METHYLPHENYL BENZOATE is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(BENZENESULFONYL)BENZAMIDO]-3-METHYLPHENYL BENZOATE typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method mentioned above using ultrasonic irradiation and a solid acid catalyst is gaining attention due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
4-[N-(BENZENESULFONYL)BENZAMIDO]-3-METHYLPHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized benzamides .
Scientific Research Applications
4-[N-(BENZENESULFONYL)BENZAMIDO]-3-METHYLPHENYL BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[N-(BENZENESULFONYL)BENZAMIDO]-3-METHYLPHENYL BENZOATE involves its interaction with specific molecular targets, such as enzymes. For instance, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, thereby exerting antiproliferative effects. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-Sulfamoyl-Benzamide: This compound also contains a benzamide moiety and exhibits similar biological activities.
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonamide group and are known for their enzyme inhibitory properties.
Uniqueness
4-[N-(BENZENESULFONYL)BENZAMIDO]-3-METHYLPHENYL BENZOATE is unique due to its specific structure, which combines the properties of benzamides and benzenesulfonamides. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C27H21NO5S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
[4-[benzenesulfonyl(benzoyl)amino]-3-methylphenyl] benzoate |
InChI |
InChI=1S/C27H21NO5S/c1-20-19-23(33-27(30)22-13-7-3-8-14-22)17-18-25(20)28(26(29)21-11-5-2-6-12-21)34(31,32)24-15-9-4-10-16-24/h2-19H,1H3 |
InChI Key |
MSKZGYACCOGYDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-[1-chloro-2-(morpholin-4-yl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11478411.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide](/img/structure/B11478412.png)
![(2E)-3-{4-methoxy-3-[(5-nitro-1H-pyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B11478423.png)

![1-[2-(2-methoxyphenoxy)phenyl]-1H-tetrazole](/img/structure/B11478433.png)
![13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene](/img/structure/B11478440.png)
![methyl 4-(4-methoxyphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11478448.png)

![3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11478458.png)

![2-methoxy-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11478477.png)
![7-(4-Hydroxy-3,5-dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478478.png)

![1-(2-chlorophenyl)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11478500.png)
